N-(2,3-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide N-(2,3-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16292129
InChI: InChI=1S/C23H25N3O2S2/c1-4-12-26-22(28)20-16-9-5-6-11-18(16)30-21(20)25-23(26)29-13-19(27)24-17-10-7-8-14(2)15(17)3/h4,7-8,10H,1,5-6,9,11-13H2,2-3H3,(H,24,27)
SMILES:
Molecular Formula: C23H25N3O2S2
Molecular Weight: 439.6 g/mol

N-(2,3-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide

CAS No.:

Cat. No.: VC16292129

Molecular Formula: C23H25N3O2S2

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide -

Specification

Molecular Formula C23H25N3O2S2
Molecular Weight 439.6 g/mol
IUPAC Name N-(2,3-dimethylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C23H25N3O2S2/c1-4-12-26-22(28)20-16-9-5-6-11-18(16)30-21(20)25-23(26)29-13-19(27)24-17-10-7-8-14(2)15(17)3/h4,7-8,10H,1,5-6,9,11-13H2,2-3H3,(H,24,27)
Standard InChI Key LBQGWMXNRQHILS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)C

Introduction

N-(2,3-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological properties, including interactions with enzymes and receptors.

Synthesis and Chemical Reactions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multi-step organic reactions. These may include the formation of the thioamide linkage and the introduction of various substituents onto the aromatic rings. The synthesis requires specific reagents and conditions, such as temperature control and an inert atmosphere, along with purification techniques like chromatography to isolate the final product.

Chemical Reactions

This compound can participate in various chemical reactions typical for thioamides and related structures. These reactions are influenced by the electronic nature of the substituents on the aromatic rings and can be monitored using techniques such as NMR spectroscopy or mass spectrometry.

Biological Activity and Potential Applications

Research into compounds with similar structures suggests potential anticancer activity. Derivatives of thio-pyrimidine have shown cytotoxic effects against various cancer cell lines. Preliminary studies indicate that this compound may inhibit cell proliferation through apoptosis induction by disrupting specific signaling pathways associated with cancer cell survival.

Analytical Techniques for Identification

The structure and identity of N-(2,3-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

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